
Sulfinpyrazon
Übersicht
Beschreibung
Sulfinpyrazon ist ein urikosurisches Medikament, das hauptsächlich zur Behandlung von Gicht eingesetzt wird. Es ist auch bekannt für seine Fähigkeit, die Thrombozytenaggregation zu reduzieren, indem es die Degranulation von Thrombozyten hemmt, wodurch die Freisetzung von Adenosindiphosphat und Thromboxan reduziert wird . This compound wirkt, indem es die Rückresorption von Harnsäure im proximalen Tubulus der Niere kompetitiv hemmt, wodurch die Ausscheidung von Harnsäure erhöht und ihre Konzentration im Blut gesenkt wird .
Wirkmechanismus
Target of Action
Sulfinpyrazone’s primary target is the proximal convoluted tubule in the kidney . This part of the nephron is responsible for the reabsorption of various substances, including uric acid, from the filtrate back into the blood.
Mode of Action
Sulfinpyrazone is an oral uricosuric agent . It works by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This inhibition facilitates the urinary excretion of uric acid and decreases plasma urate concentrations .
Biochemical Pathways
The primary biochemical pathway affected by sulfinpyrazone is the urate excretion pathway . By inhibiting the reabsorption of uric acid, sulfinpyrazone increases the amount of uric acid that is excreted in the urine, thereby reducing the concentration of uric acid in the blood .
Pharmacokinetics
Sulfinpyrazone is almost completely absorbed after oral administration . The decay of the plasma concentration of sulfinpyrazone when administered intravenously is best described by an open 3-compartment model with half-lives of the α-, β- and γ-phases at about 0.3, 3 and 6 hours, respectively . The volume of distribution has been calculated to be 60ml/kg . Sulfinpyrazone and its unconjugated metabolites are strongly (98 to 99%) bound to plasma proteins . The total clearance of sulfinpyrazone has been estimated at 20 to 25ml/min . 25 to 50% of a sulfinpyrazone dose is excreted in the urine in unchanged form .
Result of Action
The result of sulfinpyrazone’s action is a reduction in the blood urate levels in patients with chronic tophaceous gout and acute intermittent gout, and promotion of the resorption of tophi . Tophi are deposits of monosodium urate crystals in people with longstanding high levels of uric acid in the blood, a condition known as hyperuricemia.
Action Environment
The action of sulfinpyrazone can be influenced by various environmental factors. For instance, renal function can impact the efficacy of sulfinpyrazone, as the drug is primarily excreted through the kidneys . Additionally, the drug’s action can be affected by interactions with other drugs, such as oral anticoagulants, phenytoin, and tolbutamide .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Sulfinpyrazone is classified as a uricosuric agent, which means it facilitates the excretion of uric acid through the kidneys. Its mechanism of action involves competitive inhibition of uric acid reabsorption in the proximal convoluted tubule, thus lowering serum urate levels. This property makes it particularly useful in managing chronic gout and preventing acute gout attacks.
Gout Management
Sulfinpyrazone is utilized for reducing serum urate levels in patients with chronic tophaceous gout and acute intermittent gout. A clinical study involving 17 patients demonstrated that treatment with sulfinpyrazone significantly decreased serum uric acid levels from an average of 8.7 mg/dL to 5.4 mg/dL over an average treatment duration of 14 months . The incidence of acute arthritic attacks also showed a notable decline over time.
Cardiovascular Protection
In a randomized trial known as the Anturane Reinfarction Trial, sulfinpyrazone was shown to reduce cardiac deaths post-myocardial infarction. The study followed 1,475 patients and found a 48.5% reduction in annual cardiac death rates among those treated with sulfinpyrazone compared to placebo . This suggests that sulfinpyrazone may have protective cardiovascular effects beyond its primary use in gout.
Multidrug Resistance in Cancer Therapy
Research indicates that sulfinpyrazone can inhibit multidrug resistance proteins (MRPs) in cancer cells, potentially enhancing the efficacy of certain chemotherapeutic agents by preventing their export from cells . This property could be leveraged in combination therapies for cancer treatment.
Case Studies and Clinical Trials
Study | Population | Intervention | Outcome |
---|---|---|---|
Anturane Reinfarction Trial | 1,475 post-myocardial infarction patients | Sulfinpyrazone vs. placebo | 48.5% reduction in cardiac deaths |
Gout Treatment Study | 17 patients with chronic gout | Sulfinpyrazone (400 mg/day) | Serum uric acid reduced from 8.7 to 5.4 mg/dL; decreased incidence of attacks |
Adverse Effects and Considerations
While sulfinpyrazone is generally well-tolerated, it can cause gastrointestinal disturbances and has contraindications in patients with certain renal conditions due to its mechanism of action on renal transporters . Regular monitoring of serum urate levels is recommended during treatment to assess efficacy and adjust dosages accordingly.
Biochemische Analyse
Biochemical Properties
Sulfinpyrazone’s pharmacologic activity is the potentiation of the urinary excretion of uric acid . It interacts with uric acid in the proximal convoluted tubule of the kidney, where it competitively inhibits the reabsorption of uric acid . This interaction facilitates urinary excretion of uric acid and decreases plasma urate concentrations .
Cellular Effects
Sulfinpyrazone influences cell function by reducing the blood urate levels in patients with chronic tophaceous gout and acute intermittent gout . It also promotes the resorption of tophi, which are deposits of monosodium urate crystals that occur in the chronic phase of gout .
Molecular Mechanism
Sulfinpyrazone exerts its effects at the molecular level by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This inhibition facilitates urinary excretion of uric acid and decreases plasma urate concentrations .
Temporal Effects in Laboratory Settings
It has been reported that Sulfinpyrazone has a prolonged platelet inhibitory effect following a single oral dose in human volunteers (up to 72 hours depending on the method used) .
Metabolic Pathways
Sulfinpyrazone is involved in the metabolic pathway of uric acid. It interacts with uric acid in the proximal convoluted tubule of the kidney, where it competitively inhibits the reabsorption of uric acid .
Vorbereitungsmethoden
Sulfinpyrazon kann durch einen zweistufigen Prozess synthetisiert werden, der mit Thiophenol beginnt. Der erste Schritt beinhaltet die elektrokatalytische Kupplung von Thiophenol mit Dichlorethan, um 2-Chlorethylphenyl-sulfoxid zu erzeugen. Im zweiten Schritt wird 2-Chlorethylphenyl-sulfoxid einer Substitutionsreaktion mit 1,2-Diphenyl-3,5-pyrazolidindion unterzogen, um this compound zu ergeben . Dieses Verfahren zeichnet sich durch hohe Ausbeute, kurze Schritte und gute chemische Selektivität aus, was es für die industrielle Produktion geeignet macht .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound zurück in seine Thioetherform umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfoxidgruppe.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfonderivate und Thioetherformen von this compound .
Analyse Chemischer Reaktionen
Sulfinpyrazone undergoes various chemical reactions, including:
Oxidation: Sulfinpyrazone can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulfinpyrazone back to its thioether form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfoxide group.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are sulfone derivatives and thioether forms of sulfinpyrazone .
Vergleich Mit ähnlichen Verbindungen
Sulfinpyrazon wird oft mit anderen urikosurischen Wirkstoffen wie Allopurinol und Febuxostat verglichen. Im Gegensatz zu this compound wirkt Allopurinol, indem es die Xanthinoxidase hemmt, ein Enzym, das an der Produktion von Harnsäure beteiligt ist . Febuxostat hingegen ist ein nicht-puriner selektiver Hemmer der Xanthinoxidase . Der einzigartige Wirkmechanismus von this compound, der die Hemmung der Harnsäureresorption beinhaltet, unterscheidet es von diesen anderen Verbindungen.
Ähnliche Verbindungen
- Allopurinol
- Febuxostat
- Probenecid
Die Fähigkeit von this compound, neben seiner urikosurischen Wirkung auch die Thrombozytenaggregation zu hemmen, macht es unter diesen Verbindungen einzigartig .
Biologische Aktivität
Sulfinpyrazone is a pyrazolone derivative primarily used as a uricosuric agent in the management of gout. Its biological activity encompasses a range of pharmacological effects, particularly its role in inhibiting platelet aggregation and promoting uric acid excretion. This article delves into the detailed biological activities of sulfinpyrazone, supported by case studies, research findings, and data tables.
Sulfinpyrazone exerts its pharmacological effects through several mechanisms:
- Uricosuric Action : It inhibits the reabsorption of uric acid in the proximal convoluted tubule of the kidneys, thereby increasing its urinary excretion. This action is mediated by the inhibition of urate transporters such as hURAT1 and hOAT4 .
- Platelet Inhibition : Sulfinpyrazone inhibits the release reaction in platelets, which is crucial for platelet aggregation and thrombus formation. This results in prolonged platelet survival and reduced turnover .
Gout Management
Sulfinpyrazone is effective in lowering serum urate levels and is indicated for chronic tophaceous gout and acute intermittent gout. It promotes the resorption of tophi by enhancing uric acid clearance .
Cardiovascular Effects
Research has shown that sulfinpyrazone can significantly reduce cardiac mortality following myocardial infarction. In a randomized clinical trial (Anturane Reinfarction Trial), patients treated with sulfinpyrazone exhibited a 48.5% reduction in cardiac deaths compared to placebo .
Case Studies
- Gout Patients : A study involving 17 patients with gout demonstrated that sulfinpyrazone effectively managed hyperuricemia, leading to improved clinical outcomes .
- Cardiac Events : In the Anturane Reinfarction Trial, 1475 patients were monitored post-myocardial infarction, revealing substantial reductions in both overall and sudden cardiac death rates among those treated with sulfinpyrazone .
Research Findings
- Platelet Function Studies : Experimental studies indicate that sulfinpyrazone inhibits collagen-induced platelet aggregation but does not affect ADP-induced aggregation. This specificity suggests a targeted mechanism of action that could be beneficial in preventing thrombotic events in certain patient populations .
- Drug Transport Mechanisms : Sulfinpyrazone is also recognized as a substrate for multidrug resistance proteins (MRP1 and MRP2), which are involved in drug transport across cell membranes. This interaction may influence its pharmacokinetics and efficacy .
Table 1: Clinical Outcomes of Sulfinpyrazone Treatment
Study Type | Patient Group | Outcome Measure | Result |
---|---|---|---|
Randomized Controlled Trial | Post-myocardial Infarction | Cardiac Death Rate Reduction | 48.5% reduction (P = 0.018) |
Observational Study | Gout Patients | Serum Urate Levels | Significant decrease observed |
Pharmacological Study | Healthy Volunteers | Platelet Aggregation | Inhibition noted with collagen |
Eigenschaften
IUPAC Name |
4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGGBVCUIVRRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023618 | |
Record name | Sulfinpyrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfinpyrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>60.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ETHYL ACETATE, CHLOROFORM, SLIGHTLY SOL IN WATER, ALC, ETHER, MINERAL OILS, SLIGHTLY SOL IN FATS, 1 G SOL IN 10 ML ACETONE & 10 ML 0.5 N NAOH, For more Solubility (Complete) data for SULFINPYRAZONE (6 total), please visit the HSDB record page., 3.23e-01 g/L | |
Record name | SID46500625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Sulfinpyrazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01138 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULFINPYRAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfinpyrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulfinpyrazone is an oral uricosuric agent (pyrazolone derivative) used to treat chronic or intermittent gouty arthritis. Sulfinpyrazone competitively inhibits the reabsorption of uric acid at the proximal convoluted tubule, thereby facilitating urinary excretion of uric acid and decreasing plasma urate concentrations. This is likely done through inhibition of the urate anion transporter (hURAT1) as well as the human organic anion transporter 4 (hOAT4). Sulfinpyrazone is not intended for the treatment of acute attacks because it lacks therapeutically useful analgesic and anti-inflammatory effects. Sulfinpyrazone and its sulfide metabolite possess COX inhibitory effects. Sulfinpyrazone has also been shown to be a UDP-glucuronsyltransferase inhibitor and a very potent CYP2C9 inhibitor. Sulfinpyrazone is also known to be a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor as well as an inhibitor of several multridrug resistance proteins (MRPs)., ...IN SUFFICIENT DOSAGE IS POTENT INHIBITOR OF RENAL TUBULAR REABSORPTION OF URIC ACID. ...SMALL DOSES MAY REDUCE EXCRETION...PRESUMABLY BY INHIBITING SECRETORY BUT NOT REABSORPTIVE TRANSPORT. BY COMPETITIVE INHIBITION...REDUCES RENAL TUBULAR SECRETION OF OTHER ORG ANIONS...AS PAH /PARA-AMINOHIPPURIC/ & SALICYLIC ACID. | |
Record name | Sulfinpyrazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01138 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULFINPYRAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO OFF-WHITE | |
CAS No. |
57-96-5 | |
Record name | Sulfinpyrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfinpyrazone [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfinpyrazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01138 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulfinpyrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sulfinpyrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfinpyrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfinpyrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFINPYRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6OFU47K3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SULFINPYRAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfinpyrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-137 °C, MELTING POINT: 130-133 °C /D-FORM, L-FORM/, 136 - 137 °C | |
Record name | Sulfinpyrazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01138 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULFINPYRAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfinpyrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.